2-(Phenylthio)-5-(trifluoromethyl)benzonitrile
Overview
Description
The compound “2-(Phenylthio)-5-(trifluoromethyl)benzonitrile” is likely an organic compound containing a trifluoromethyl group (-CF3), a phenylthio group (-SC6H5), and a nitrile group (-CN). The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (from the phenylthio group) attached to a nitrile group and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .Scientific Research Applications
Organic Synthesis Applications
Cyanation of Aromatic C-H Bonds : The use of benzonitriles in the rhodium-catalyzed cyanation of aryl C-H bonds is a significant application. This process, described by Dong et al. (2015), involves the synthesis of 2-(alkylamino)benzonitriles and demonstrates the versatility of benzonitriles in organic synthesis.
Synthesis of Heterocyclic Compounds : Khalil & Al-Matar (2012) discuss the synthesis of various heterocyclic compounds like indoles and pyrazoles from 2-arylhydrazononitriles, highlighting the role of benzonitriles in the creation of pharmacologically important structures.
Materials Science Applications
High Voltage Lithium Ion Batteries : Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium nickel manganese oxide cathodes, demonstrating its potential in enhancing battery performance.
Phthalocyanines Synthesis : The work by Kimura et al. (2008) on the synthesis of unsymmetrically substituted phthalocyanines with benzonitrile derivatives shows their application in creating materials with unique electrochemical and optical properties.
Electrochemical Applications
- Electrochemical Synthesis and Reactivity : The electrochemical behavior of benzonitriles, as studied by Greig et al. (1985) and Hülnhagen & Baumgärtel (1979), involves exploring their potential in various redox reactions and synthesis processes.
Mechanism of Action
Future Directions
The use of trifluoromethyl groups in organic synthesis is a rapidly growing field, with many potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for the synthesis of trifluoromethyl-containing compounds and exploring their properties and applications.
Properties
IUPAC Name |
2-phenylsulfanyl-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)11-6-7-13(10(8-11)9-18)19-12-4-2-1-3-5-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKBIKSXBHAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363408 | |
Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-95-5 | |
Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(PHENYLTHIO)-5-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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